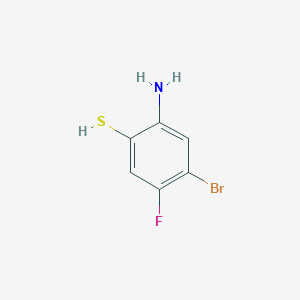

2-(4-Iodoimidazol-1-yl)ethanamine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

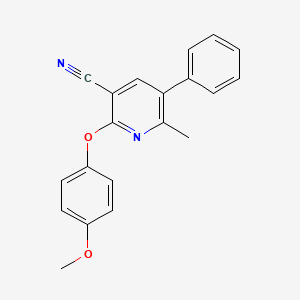

“2-(4-Iodoimidazol-1-yl)ethanamine;hydrochloride” is a compound that features an imidazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Physical And Chemical Properties Analysis

The compound is a white or colorless solid that is highly soluble in water and other polar solvents . The molecular weight of “2-(4-Iodoimidazol-1-yl)ethanamine;hydrochloride” is 147.61 .科学的研究の応用

DNA Binding and Nuclease Activity

Cu(II) complexes of tridentate ligands, including N-((1H-imidazole-2-yl)methyl)-2-(pyridine-2-yl)ethanamine, have demonstrated significant DNA binding propensity and nuclease activity. These complexes show minor structural changes in calf thymus DNA, indicating groove and/or surface binding. Their in vitro cytotoxicity assays reveal low toxicity for different cancer cell lines, suggesting potential therapeutic applications in targeting DNA or cancer treatment without severe side effects Kumar et al., 2012.

Luminescence and Antimicrobial Studies

Lanthanide complexes with ligands derived from benzimidazole, including structures similar to 2-(4-Iodoimidazol-1-yl)ethanamine hydrochloride, have been studied for their spectroscopic properties, including luminescence. These complexes exhibit interesting electronic spectral data and have shown antimicrobial activities against gram-positive and gram-negative bacteria and fungi, highlighting their potential in medical diagnostics and treatment Siddiqi et al., 2013.

Synthesis and Reactions of Enehydroxylamino Ketones

Research into the synthesis and reactions of enehydroxylamino ketones, including compounds structurally related to 2-(4-Iodoimidazol-1-yl)ethanamine hydrochloride, reveals their potential as paramagnetic ligands due to the formation of persistent vinyl nitroxides. This suggests applications in materials science and chemistry, where such properties could be harnessed for magnetic resonance imaging (MRI) or as novel materials with unique electronic properties Reznikov et al., 2004.

Antimicrobial Agents

Benzimidazole derivatives, including those structurally related to 2-(4-Iodoimidazol-1-yl)ethanamine hydrochloride, have been synthesized and evaluated for their antimicrobial potential. Some compounds have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens, indicating their promise as broad-spectrum antimicrobial agents Alasmary et al., 2015.

Catalysis in Organic Reactions

The synthesis of an ionic liquid-coordinated palladium complex demonstrates the utility of imidazole-based ligands in catalysis. Such complexes can effectively catalyze Heck reactions, indicating the relevance of 2-(4-Iodoimidazol-1-yl)ethanamine hydrochloride-related compounds in facilitating organic synthesis and potentially in the development of new synthetic methodologies Xiao et al., 2004.

Safety and Hazards

The safety information available indicates that the compound may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and if in eyes: Rinse cautiously with water for several minutes .

特性

IUPAC Name |

2-(4-iodoimidazol-1-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8IN3.ClH/c6-5-3-9(2-1-7)4-8-5;/h3-4H,1-2,7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWAWIAKQIFQUSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN1CCN)I.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClIN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Iodoimidazol-1-yl)ethanamine;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[bicyclo[3.2.0]hept-2-ene-4,1'-cyclopropane]-6-one](/img/structure/B2756496.png)

![2-chloro-N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)benzenesulfonamide](/img/structure/B2756499.png)

![2-((1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2756504.png)

![N-(3,4-dimethoxyphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2756505.png)

![1-([1,1'-Biphenyl]-2-yloxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2756506.png)

![[2-amino-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl](phenyl)methanone](/img/structure/B2756508.png)

![3-(4-methoxyphenyl)-2-[3-phenyl-7-(phenylmethylidene)-3,3a,4,5,6,7-hexahydro-2H-indazole-2-carbonyl]prop-2-enenitrile](/img/structure/B2756510.png)

![N-(3-acetamidophenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2756511.png)